molecular formula C15H9F3O2 B13139141 1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one

1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13139141
M. Wt: 278.22 g/mol
InChI Key: YNEUFDIDKUKGDE-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a trifluoromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-benzoylphenyl derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can occur through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .

Properties

Molecular Formula

C15H9F3O2

Molecular Weight

278.22 g/mol

IUPAC Name

1-(4-benzoylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C15H9F3O2/c16-15(17,18)14(20)12-8-6-11(7-9-12)13(19)10-4-2-1-3-5-10/h1-9H

InChI Key

YNEUFDIDKUKGDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

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